![molecular formula C24H19F2NO3S B2705104 1-[(2,5-Dimethylphenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one CAS No. 866811-20-3](/img/structure/B2705104.png)
1-[(2,5-Dimethylphenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,5-Dimethylphenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one is a synthetic compound that belongs to the class of quinoline-based sulfonamides. It has been extensively studied for its potential use in various scientific research applications, including as a tool for investigating the mechanism of action of certain biological processes.
作用機序
The mechanism of action of 1-[(2,5-Dimethylphenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one involves the inhibition of certain enzymes and proteins. It works by binding to the active site of these enzymes and proteins, preventing them from carrying out their normal function. This inhibition can provide valuable insights into the role of these enzymes and proteins in various biochemical pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to be effective in inhibiting the activity of certain enzymes and proteins, including kinases and phosphatases. This inhibition can provide valuable insights into the role of these enzymes and proteins in various biochemical pathways. Additionally, it has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the treatment of various diseases.
実験室実験の利点と制限
1-[(2,5-Dimethylphenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one has several advantages for use in lab experiments. It has high purity and yield, making it easy to handle and work with. Additionally, it has been extensively studied and optimized for use in various scientific research applications. However, there are also limitations to its use. It can be expensive to synthesize, and its effectiveness can be dependent on the specific biological system being studied.
将来の方向性
There are several future directions for the use of 1-[(2,5-Dimethylphenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one in scientific research. One potential direction is the development of new analogs with improved potency and selectivity for specific enzymes and proteins. Additionally, it could be used in combination with other compounds to investigate the synergistic effects of multiple inhibitors. Finally, it could be used in vivo to investigate its potential as a therapeutic agent for the treatment of various diseases.
合成法
1-[(2,5-Dimethylphenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one can be synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the use of a variety of chemical techniques, including catalytic hydrogenation, nucleophilic substitution, and oxidative coupling. The synthesis process has been extensively studied and optimized to ensure high purity and yield of the final product.
科学的研究の応用
1-[(2,5-Dimethylphenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one has been widely used as a tool in scientific research to investigate the mechanism of action of certain biological processes. It has been shown to be effective in inhibiting the activity of certain enzymes and proteins, including kinases and phosphatases. This inhibition can provide valuable insights into the role of these enzymes and proteins in various biochemical pathways.
特性
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2NO3S/c1-15-3-4-16(2)17(11-15)13-27-14-23(24(28)21-12-19(26)7-10-22(21)27)31(29,30)20-8-5-18(25)6-9-20/h3-12,14H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKZMFCAIVAGHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C(=O)C3=C2C=CC(=C3)F)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2705021.png)
![1-[(4-Chlorophenyl)methyl]-2-(furan-2-yl)benzimidazole](/img/structure/B2705023.png)

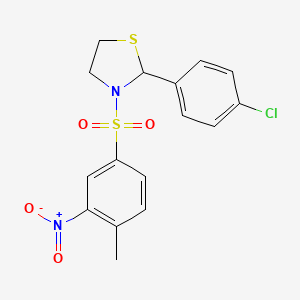
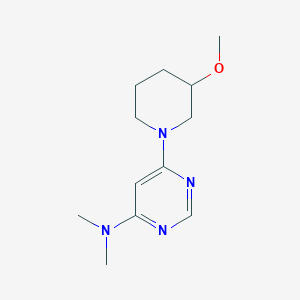
![(Z)-methyl 2-(2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2705028.png)
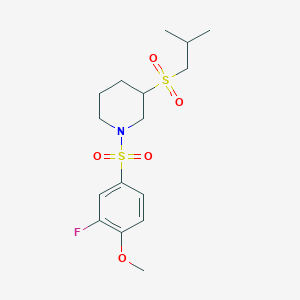
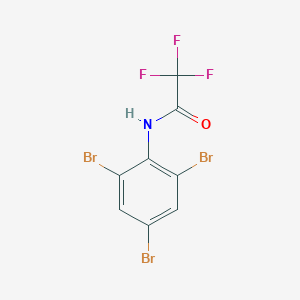
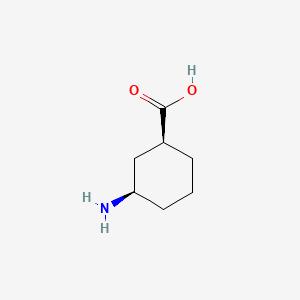
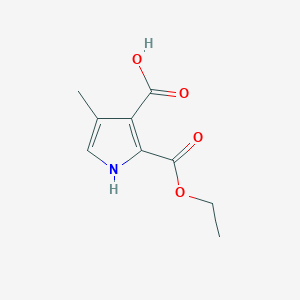
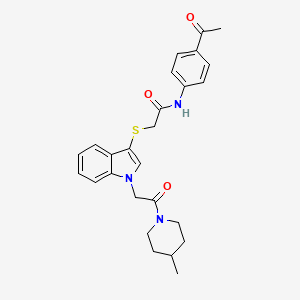
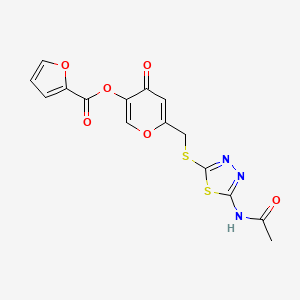

![3-[2-(Aminomethyl)pyridin-4-yl]-1,3-oxazinan-2-one dihydrochloride](/img/structure/B2705044.png)